molecular formula C17H20N2O3S B11168791 Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(4-phenylbutanoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11168791
M. Wt: 332.4 g/mol
InChI Key: KMQQTOJEJNEPTR-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-1-(4-phenylbutanamido)ethanone with thiourea under basic conditions can yield the thiazole ring. The subsequent esterification with ethyl acetate completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 2-[2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOL-4-YL]ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Phenylbutanamido derivatives: Compounds with similar amide linkages and phenyl groups.

Uniqueness

ETHYL 2-[2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the phenylbutanamido moiety allows for a wide range of interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-[2-(4-phenylbutanoylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H20N2O3S/c1-2-22-16(21)11-14-12-23-17(18-14)19-15(20)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3,(H,18,19,20)

InChI Key

KMQQTOJEJNEPTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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